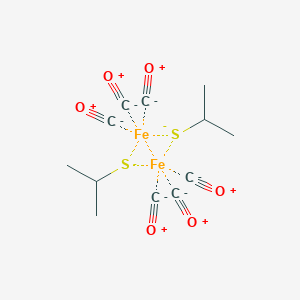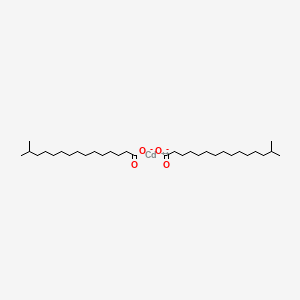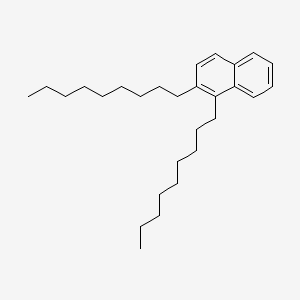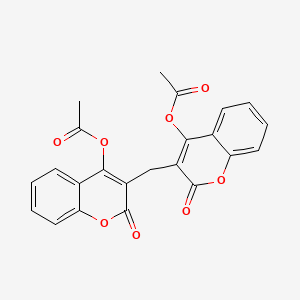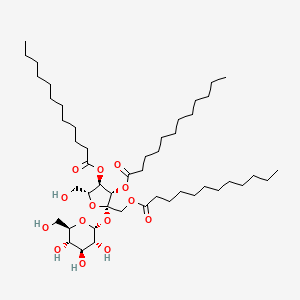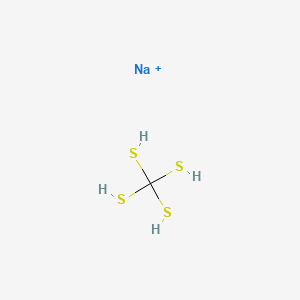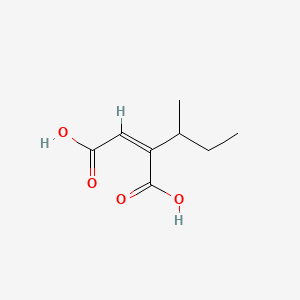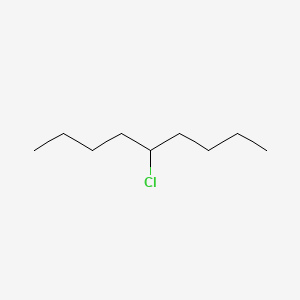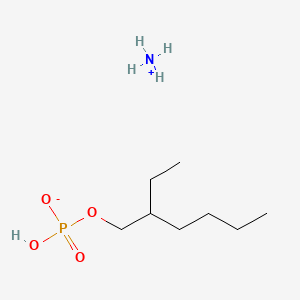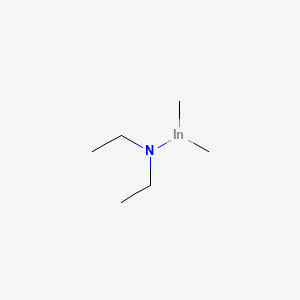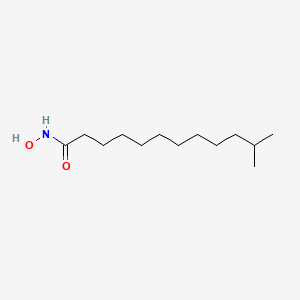
N-Hydroxyisotridecan-1-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxyisotridecan-1-amide is an organic compound with the molecular formula C13H27NO2. It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N).
準備方法
Synthetic Routes and Reaction Conditions
N-Hydroxyisotridecan-1-amide can be synthesized through several methods. One common approach involves the reaction of isotridecan-1-amine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like copper (Cu) to facilitate the process. The reaction is carried out at room temperature to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction parameters further enhances the industrial production process .
化学反応の分析
Types of Reactions
N-Hydroxyisotridecan-1-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used
科学的研究の応用
N-Hydroxyisotridecan-1-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of N-Hydroxyisotridecan-1-amide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit fatty acid amide hydrolase (FAAH), which plays a role in the degradation of fatty acid amides. This inhibition can result in increased levels of fatty acid amides, leading to various physiological effects .
類似化合物との比較
Similar Compounds
N-Hydroxyisotridecan-1-amide: Unique due to its specific structure and properties.
N-Hydroxyisotridecan-2-amide: Similar structure but different position of the hydroxyl group.
N-Hydroxyisotridecan-3-amide: Another similar compound with a different hydroxyl group position
Uniqueness
This compound stands out due to its specific hydroxyl group position, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
特性
CAS番号 |
94689-33-5 |
|---|---|
分子式 |
C13H27NO2 |
分子量 |
229.36 g/mol |
IUPAC名 |
N-hydroxy-11-methyldodecanamide |
InChI |
InChI=1S/C13H27NO2/c1-12(2)10-8-6-4-3-5-7-9-11-13(15)14-16/h12,16H,3-11H2,1-2H3,(H,14,15) |
InChIキー |
ZTWTVDQROSNBDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


